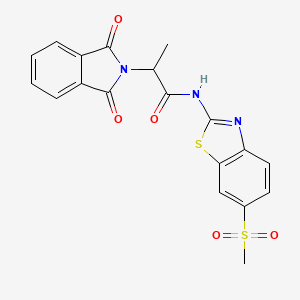
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a combination of isoindoline, benzothiazole, and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoindoline Core: This step involves the cyclization of phthalic anhydride with an amine to form the isoindoline structure.
Introduction of the Benzothiazole Group: The benzothiazole moiety is introduced via a nucleophilic substitution reaction, often using 2-aminobenzothiazole and an appropriate electrophile.
Sulfonamide Formation: The methanesulfonyl group is added through a sulfonation reaction, typically using methanesulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the isoindoline and benzothiazole intermediates through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline and benzothiazole moieties.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for more complex molecules and is used in the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infections.
Industry
Industrially, the compound is explored for its applications in materials science. Its unique chemical properties could be leveraged in the development of new materials with specific functionalities, such as polymers or coatings.
作用机制
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide: Similar structure but lacks the methanesulfonyl group.
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide: Contains a chlorine atom instead of the methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide imparts unique chemical properties, such as increased solubility and reactivity, which can enhance its biological activity and industrial applicability compared to similar compounds.
属性
分子式 |
C19H15N3O5S2 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H15N3O5S2/c1-10(22-17(24)12-5-3-4-6-13(12)18(22)25)16(23)21-19-20-14-8-7-11(29(2,26)27)9-15(14)28-19/h3-10H,1-2H3,(H,20,21,23) |
InChI 键 |
TVIMWDPAMUQXEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12161204.png)
![propan-2-yl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12161211.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12161220.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B12161224.png)

![methyl 4-({[4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161229.png)
![8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide](/img/structure/B12161231.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12161236.png)
![N'-[(Z)-(3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161243.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161251.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B12161252.png)
![4-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12161256.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161261.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12161269.png)
